Human KS-30
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
Origin of Product |
United States |
Molecular Mechanisms of Antimicrobial Action of Human Ks 30
Interactions with Prokaryotic Cellular Structures
The initial engagement of Human KS-30 with bacteria involves a targeted interaction with the cell envelope, leading to a cascade of disruptive events that compromise bacterial integrity.
Engagement with Bacterial Outer Membrane Components
This compound, much like its parent peptide LL-37, exhibits a strong affinity for the outer membrane components of Gram-negative bacteria, particularly lipopolysaccharide (LPS). researchgate.netspandidos-publications.comruc.dk The cationic nature of the peptide facilitates an electrostatic attraction to the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. spandidos-publications.comnih.gov This initial binding is a critical step that displaces divalent cations, which normally stabilize the outer membrane, thereby disrupting its integrity. nih.gov
In Gram-positive bacteria, the analogous target for this compound is believed to be the teichoic and lipoteichoic acids embedded in the peptidoglycan layer. ruc.dk The negative charges of these polymers provide an electrostatic attraction for the cationic KS-30, facilitating its accumulation at the bacterial cell surface.
Table 1: Key Bacterial Outer Membrane Components Targeted by this compound
| Bacterial Type | Primary Target Molecule | Mechanism of Interaction |
|---|---|---|
| Gram-negative | Lipopolysaccharide (LPS) | Electrostatic attraction between the cationic peptide and anionic phosphate groups of Lipid A. |
| Gram-positive | Teichoic and Lipoteichoic Acids | Electrostatic interaction with negatively charged polymers in the peptidoglycan layer. |
Perturbation of Bacterial Membrane Integrity
Following its initial binding to the outer membrane, this compound proceeds to disrupt the bacterial cytoplasmic membrane, a process central to its bactericidal activity. The amphipathic nature of the peptide allows it to insert into the lipid bilayer. youtube.com Several models describe this membrane perturbation, with evidence for LL-37 suggesting a "toroidal pore" or "carpet-like" mechanism, which are likely shared by KS-30. nih.govresearchgate.netunits.it
In the toroidal pore model, the peptides aggregate and induce the lipid monolayers to bend inward, creating a water-filled channel. nih.gov This pore formation leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death. nih.govyoutube.com The carpet-like mechanism involves the peptide coating the bacterial membrane in a detergent-like manner, causing micellization and catastrophic failure of the membrane barrier at a critical concentration. nih.gov
Modulation of Bacterial Physiology and Viability
Beyond direct membrane disruption, this compound can also exert its antimicrobial effects by interfering with essential bacterial physiological processes, leading to a decline in viability and eventual cell death.
Impact on Essential Metabolic Processes
Research on LL-37 suggests that after crossing the bacterial membrane, it can interfere with key metabolic pathways. nih.gov While specific studies on KS-30 are limited, it is plausible that it also targets intracellular processes. One significant proposed mechanism is the inhibition of ATP synthesis. By disrupting the proton motive force across the cytoplasmic membrane through pore formation, the peptide can indirectly inhibit the function of ATP synthase, which relies on this gradient to produce ATP. nih.gov Furthermore, transcriptomic analysis of bacteria treated with LL-37 has shown altered expression of genes involved in energy production and carbohydrate metabolism, suggesting a broader impact on cellular bioenergetics. nih.gov
Induction of Bactericidal Effects
The bactericidal effects of this compound are the culmination of its various disruptive actions. One key mechanism is the induction of oxidative stress. Studies on LL-37 have shown that it can trigger the production of reactive oxygen species (ROS) in bacteria. plos.orgresearchgate.netasm.org This is thought to occur through interference with the electron transport chain, leading to the generation of superoxide (B77818) radicals and other damaging ROS. plos.orgresearchgate.net The resulting oxidative stress can damage DNA, proteins, and lipids, contributing to cell death.
Additionally, there is evidence that LL-37 can induce an apoptosis-like death in bacteria. This involves processes such as mitochondrial membrane depolarization and the release of pro-apoptotic factors, ultimately leading to a programmed form of cell death. nih.govnih.govresearchgate.net
Table 2: Bactericidal Effects of this compound (inferred from LL-37)
| Effect | Underlying Mechanism |
|---|---|
| Oxidative Stress | Interference with the electron transport chain, leading to the production of reactive oxygen species (ROS). plos.orgresearchgate.net |
| Apoptosis-like Death | Induction of mitochondrial membrane depolarization and release of pro-apoptotic factors. nih.govnih.gov |
Molecular Mechanisms of Antibiofilm Activity of Human Ks 30
Inhibition of Initial Bacterial Adherence to Surfaces
The formation of a biofilm begins with the initial attachment of planktonic bacteria to a surface. mdpi.commdpi.com The prevention of this crucial first step is a key strategy in controlling biofilm-related infections. mdpi.com Human KS-30, a derivative of the human cathelicidin (B612621) peptide LL-37, has demonstrated notable anti-adherence properties. nih.gov
Research evaluating the activity of LL-37 and its fragments, including KS-30, against multidrug-resistant (MDR) Acinetobacter baumannii has shown that these peptides exhibit anti-adherence activities at concentrations ranging from 32 to 128 μg/mL. nih.gov This mechanism is critical as it preemptively stops the biofilm formation cascade. By interfering with the initial attachment, KS-30 can prevent the subsequent steps of microcolony formation and maturation, thereby averting the establishment of a resilient biofilm community. nih.govnih.gov The ability of antimicrobial peptides to inhibit surface adhesion is a recognized mechanism for preventing biofilm development. nih.gov
Disruption and Dispersal of Mature Biofilm Structures
Beyond preventing initial attachment, a significant challenge in antimicrobial therapy is the eradication of already established, mature biofilms. mdpi.com These structures are notoriously resistant to conventional antibiotics. nih.gov this compound has been identified as being particularly effective in this regard.
In studies comparing LL-37 and its fragments for their activity against A. baumannii, KS-30 was uniquely capable of disrupting and dispersing pre-formed, mature biofilms. nih.govnih.gov Research demonstrated that KS-30 effectively dispersed these biofilms at a concentration of 64 μg/mL. nih.gov This ability to break down the established biofilm structure is a critical therapeutic attribute, as it can expose the now-planktonic bacteria to the host's immune system and conventional antibiotics. mdpi.com The process of biofilm dispersal can be achieved through various means, including the enzymatic degradation of the biofilm matrix or the targeting of dormant cells within the biofilm. mdpi.com
The table below summarizes the effective concentrations of KS-30 and its parent peptide, LL-37, in various antibiofilm activities against Acinetobacter baumannii.
| Peptide | Activity | Effective Concentration (μg/mL) | Bacterial Strain |
| KS-30 | Dispersal of Mature Biofilm | 64 | Acinetobacter baumannii |
| KS-30 | Minimal Inhibitory Concentration (MIC) | 8.0 - 16 | MDR Acinetobacter baumannii |
| LL-37 | Inhibition of Biofilm Formation | 32 | Acinetobacter baumannii |
| LL-37 | Dispersal of Mature Biofilm | 32 | Acinetobacter baumannii |
| LL-37 | Minimal Inhibitory Concentration (MIC) | 16 - 32 | MDR Acinetobacter baumannii |
Data sourced from research on multidrug-resistant Acinetobacter baumannii. nih.gov
Influence on Biofilm Matrix Components and Quorum Sensing
The structural integrity and function of a biofilm are heavily dependent on its self-produced extracellular polymeric substance (EPS) matrix and the cell-to-cell communication system known as quorum sensing (QS). nih.govasm.orgnih.gov The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), encases the bacteria, offering protection and structural support. nih.govasm.org Quorum sensing, on the other hand, regulates gene expression for virulence and biofilm maintenance. nih.govasm.org
While direct studies on KS-30's effect on these specific components are limited, the mechanisms of its parent peptide, LL-37, offer significant insights. Antimicrobial peptides (AMPs) are known to interfere with both the EPS matrix and QS pathways. asm.orgtandfonline.com LL-37, for example, may interfere with bacterial quorum signaling in Pseudomonas aeruginosa, which in turn perturbs biofilm formation. uniprot.org QS systems are known to regulate the production of components essential for the biofilm matrix. asm.orgnih.gov Therefore, by disrupting QS, AMPs can indirectly inhibit matrix production.
Furthermore, the cationic nature of peptides like KS-30 allows them to interact with and disrupt the negatively charged components of the bacterial cell membrane and the EPS matrix. asm.org This can lead to the degradation of the matrix, compromising the biofilm's structural integrity and facilitating its dispersal. asm.org Given that KS-30 is a potent fragment of LL-37, it is plausible that it shares these mechanisms of action, contributing to its observed ability to disrupt mature biofilms. nih.govuniprot.org
Spectrum of Antimicrobial and Antibiofilm Efficacy of Human Ks 30
Efficacy Against Gram-Negative Bacterial Pathogens (e.g., Acinetobacter baumannii)
Research has highlighted the potent activity of Human KS-30 against Gram-negative bacteria, with a particular focus on Acinetobacter baumannii, a pathogen notorious for its high levels of multidrug resistance. nih.gov Studies have demonstrated that KS-30 exhibits significant bactericidal activity against clinical isolates of multidrug-resistant (MDR) A. baumannii. nih.gov
The minimal inhibitory concentration (MIC) of the KS-30 fragment against MDR A. baumannii isolates has been reported to range from 8.0 to 16 μg/mL. nih.gov Furthermore, KS-30, along with its parent peptide LL-37, displayed 100% bactericidal activity against five different A. baumannii strains, which included four MDR clinical isolates, within a short exposure time of 30 minutes at concentrations ranging from 0.25 to 1 μg/mL. nih.gov
In addition to its direct bactericidal effects, this compound also exhibits anti-biofilm properties against A. baumannii. Biofilms are a critical factor in the ability of this pathogen to resist antimicrobial therapy. nih.gov KS-30 has been shown to effectively disperse established A. baumannii biofilms at a concentration of 64 μg/mL. nih.gov This ability to both kill the bacteria and disrupt their protective biofilm matrix underscores its potential as a therapeutic agent against challenging Gram-negative infections. nih.govnih.gov
**Table 1: Efficacy of this compound against *Acinetobacter baumannii***
| Parameter | Bacterium Strain(s) | Efficacy | Concentration | Source(s) |
|---|---|---|---|---|
| Minimal Inhibitory Concentration (MIC) | Multidrug-Resistant A. baumannii isolates | Inhibition of growth | 8.0 - 16 µg/mL | nih.gov |
| Bactericidal Activity | Five A. baumannii strains (including four MDR) | 100% kill rate within 30 minutes | 0.25 - 1 µg/mL | nih.gov |
| Biofilm Dispersal | A. baumannii | Effective dispersal of pre-formed biofilms | 64 µg/mL | nih.gov |
Efficacy Against Gram-Positive Bacterial Pathogens
This compound also demonstrates efficacy against Gram-positive bacteria. Research indicates that fragments of LL-37, including KS-30, can be more potent than the parent peptide against Gram-positive organisms. nih.gov While specific MIC values for a broad range of Gram-positive bacteria are not as extensively documented as for A. baumannii, its activity against key pathogens like Staphylococcus aureus has been noted.
Studies have shown that staphylococcal proteinases can cleave LL-37, but some of the resulting fragments retain or even have enhanced antibacterial activity. nih.gov This suggests that peptides like KS-30 can play a role in the defense against S. aureus. The antimicrobial potency of LL-37 fragments against S. aureus is an active area of research, with findings indicating that the core helical region of LL-37, which is present in KS-30, is crucial for its antibacterial and anticancer activities. researchgate.net
Efficacy Against Multidrug-Resistant Bacterial Strains
A significant aspect of this compound's antimicrobial profile is its effectiveness against multidrug-resistant (MDR) bacteria. As highlighted in the context of A. baumannii, KS-30 maintains potent bactericidal activity against strains that are resistant to multiple conventional antibiotics. nih.gov
The ability of KS-30 to tackle MDR strains is not limited to Gram-negative bacteria. The parent peptide, LL-37, shows activity against vancomycin-resistant enterococci (VRE), and its fragments are being investigated for their potential against such challenging pathogens. asm.org The antimicrobial potency of KS-30 against MDR A. baumannii was found to be superior to that of other LL-37 fragments like KR-20 and KR-12. nih.gov This potent activity against a range of MDR pathogens positions this compound as a promising candidate for the development of new antimicrobial therapies to address the growing threat of antibiotic resistance. nih.gov
**Table 2: Comparative Antimicrobial Potency of LL-37 Fragments against *A. baumannii***
| Peptide Fragment | Antimicrobial Potency Ranking | Source(s) |
|---|---|---|
| KS-30 | > LL-37 | nih.gov |
| LL-37 | > KR-20 | nih.gov |
| KR-20 | > KR-12 | nih.gov |
Advanced Methodological Approaches for Investigating Human Ks 30
In Vitro Assessment of Antimicrobial Activity
The antimicrobial efficacy of Human KS-30 is evaluated using a variety of in vitro assays designed to quantify its ability to inhibit bacterial growth and to determine its killing kinetics. These methods are fundamental in establishing the peptide's spectrum of activity and potency.
Quantitative assays, primarily the determination of the Minimum Inhibitory Concentration (MIC), are crucial for assessing the potency of this compound against a range of pathogenic microbes. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. nih.gov This is typically determined using broth microdilution methods in 96-well plates, where bacterial cultures are exposed to serial dilutions of the peptide. nih.gov
Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound Against Select Microorganisms (The following table is a representation based on available data. Comprehensive data across a wider range of organisms is limited in the reviewed literature.)
| Microorganism | Strain Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 8.0 - 16 | nih.gov |
Time-kill kinetic assays are performed to understand the dynamic relationship between the concentration of this compound and its bactericidal or bacteriostatic effect over time. nih.gov These assays involve exposing a standardized bacterial inoculum to the peptide at concentrations typically at or above the MIC and measuring the number of viable cells (Colony Forming Units, CFU/mL) at various time points. nih.govbiorxiv.org A compound is generally considered bactericidal if it causes a ≥3-log10 reduction (99.9% kill) in the initial inoculum. nih.gov
Research on LL-37 fragments has demonstrated rapid bactericidal activity. For example, this compound, along with LL-37, exhibited 100% bactericidal activity against five strains of MDR A. baumannii within 30 minutes of exposure. nih.gov This rapid action is characteristic of many antimicrobial peptides that act by disrupting the bacterial membrane. revistabionatura.com Detailed time-kill curves showing the log reduction of various bacteria at multiple time points following exposure to this compound specifically are not extensively detailed in the available literature.
Table 2: Representative Time-Kill Kinetic Data for this compound (The following table is illustrative of the type of data generated from time-kill assays. Specific time-course data for this compound is limited in the reviewed literature.)
| Time (minutes) | Log10 CFU/mL Reduction (vs. Initial Inoculum) | Test Organism | Reference |
|---|---|---|---|
| 30 | Complete (100% killing) | Acinetobacter baumannii (MDR) | nih.gov |
In Vitro Assessment of Antibiofilm Activity
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. The ability of this compound to both prevent the formation of biofilms and eradicate established ones is a key area of investigation.
These assays evaluate the ability of this compound to prevent bacteria from adhering to a surface and forming a biofilm. A common method is the crystal violet assay, where bacteria are grown in microtiter plates in the presence of varying concentrations of the peptide. nih.govnih.gov After incubation, non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of stained biofilm is then quantified, allowing for the calculation of the percentage of biofilm inhibition compared to a control without the peptide. nih.govmdpi.com
Studies on LL-37 fragments have shown significant biofilm inhibition. While specific percentage inhibition data for this compound across a range of concentrations is not detailed, it is known to be a potent inhibitor of biofilm formation. nih.govcore.ac.uk
Table 3: Representative Biofilm Formation Inhibition Data for this compound (The following table illustrates how biofilm inhibition data is typically presented. Specific percentage inhibition values for this compound at various concentrations are not widely available in the reviewed literature.)
| Concentration (µg/mL) | Percent Biofilm Inhibition (%) | Test Organism | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Acinetobacter baumannii | nih.govcore.ac.uk |
The ability to destroy pre-formed biofilms is a critical attribute for a therapeutic agent. In these assays, biofilms are first allowed to mature on a surface (e.g., in a microtiter plate) for a set period. nih.govfrontiersin.org The mature biofilms are then treated with various concentrations of this compound. The remaining biofilm biomass is quantified, often using crystal violet staining or by counting viable cells within the biofilm, to determine the percentage of biofilm eradication. frontiersin.orgasm.org
Of note, while many LL-37 fragments can inhibit biofilm formation, this compound has been specifically identified as being effective at disrupting pre-formed biofilms of A. baumannii at a concentration of 64 μg/mL. nih.govcore.ac.uk This suggests a potent dispersal or eradication capability.
Table 4: Representative Biofilm Dispersal/Eradication Data for this compound (The following table is a model for presenting biofilm eradication data. Specific percentage eradication values for this compound are not detailed in the reviewed literature, though effective concentrations are noted.)
| Concentration (µg/mL) | Percent Biofilm Eradication (%) | Test Organism | Reference |
|---|---|---|---|
| 64 | Effective Dispersal | Acinetobacter baumannii | nih.gov |
Biophysical Characterization of Peptide-Membrane Interactions
The primary mechanism of action for most antimicrobial peptides, including this compound, involves interaction with and disruption of the microbial cell membrane. core.ac.ukrevistabionatura.com Biophysical techniques are employed to study the structural changes the peptide undergoes upon membrane binding and how it affects the membrane's integrity.
Circular Dichroism (CD) spectroscopy is a key technique used to investigate the secondary structure of peptides. rsc.orgmdpi.com In an aqueous solution, many antimicrobial peptides are unstructured (random coil), but they adopt a more ordered structure, such as an α-helix, upon interacting with a membrane-mimicking environment (e.g., lipid vesicles or micelles). mdpi.com This conformational change is often critical for their antimicrobial function. While it is known that LL-37 and its fragments are α-helical, specific CD spectral data for this compound detailing its structural changes upon interacting with various model membranes are not extensively provided in the reviewed literature. Such studies are essential to correlate the peptide's structure with its potent antimicrobial and antibiofilm functions. nih.gov
Based on a comprehensive search of available scientific literature and databases, there is no identifiable chemical compound referred to as "this compound." As a result, it is not possible to generate an article detailing its methodological investigation, as no such research appears to exist under this name.
The requested topics—spectroscopic analysis, surface plasmon resonance, and high-throughput screening—are established methods for studying chemical compounds. However, the subject of the query, "this compound," does not correspond to a known molecule in the scientific domain. Therefore, no data or research findings can be presented.
Comparative Analysis and Structure Activity Relationships of Human Ks 30
Comparison of Activity Profiles with Full-Length LL-37
The truncation of LL-37 to form KS-30 results in a modified, and in some cases enhanced, biological activity profile. While LL-37 itself possesses broad-spectrum antimicrobial capabilities, KS-30 often exhibits comparable or superior potency against specific pathogens. mdpi.comresearchgate.net
Research on multidrug-resistant (MDR) Acinetobacter baumannii has shown that KS-30 can have a lower Minimum Inhibitory Concentration (MIC) than LL-37, indicating greater potency. nih.gov For instance, against several MDR A. baumannii isolates, the MIC for KS-30 ranged from 8.0 to 16 μg/mL, whereas the MIC for LL-37 was between 16 and 32 μg/mL. nih.gov Furthermore, both LL-37 and KS-30 demonstrated rapid bactericidal activity, killing 100% of five different A. baumannii strains within 30 minutes. nih.gov
In terms of antibiofilm activity, both peptides are effective at preventing the formation of A. baumannii biofilms. nih.gov KS-30 was noted to effectively disperse established biofilms at a concentration of 64 μg/mL. nih.gov However, in studies against the parasite Entamoeba histolytica, LL-37 was found to be less active than other fragments, with KS-30 showing an intermediate capability to damage the parasite's integrity. nih.gov This suggests that the relative activity of KS-30 and LL-37 is pathogen-dependent. The removal of the first seven N-terminal amino acids of LL-37 to create KS-30 appears to modulate its functional specificity. imrpress.comimrpress.com
| Peptide | Organism | MIC Range (μg/mL) | Biofilm Activity |
|---|---|---|---|
| Human KS-30 | MDR Acinetobacter baumannii | 8 - 16 | Effectively disperses biofilms at 64 μg/mL |
| LL-37 | MDR Acinetobacter baumannii | 16 - 32 | Prevents biofilm formation |
Comparison of Activity Profiles with Other Truncated LL-37 Fragments (e.g., KR-20, KR-31)
KS-30 is one of several active fragments derived from LL-37, including RK-31 and KR-20. imrpress.com Comparative studies show that these peptides have distinct and sometimes synergistic activities. In human skin, both KS-30 and RK-31 are thought to have increased antimicrobial activity compared to LL-37. nih.gov
Against MDR A. baumannii, KS-30 generally shows higher potency (MIC 8-16 μg/mL) than KR-20 (MIC 16-64 μg/mL). nih.gov All three peptides—LL-37, KS-30, and KR-20—are effective in preventing biofilm formation by this bacterium. nih.gov
In studies against the protozoan parasite Entamoeba histolytica, the activities of the fragments varied significantly. KR-20 was identified as the most effective at damaging the parasite, while KS-30 had an intermediate effect, and KR-12 and LL-37 were the least active. nih.gov This highlights that specific regions of the parent LL-37 peptide are critical for activity against different types of organisms.
An interesting characteristic is the synergistic action observed between these fragments. KS-30, KR-20, and RK-31 can act together to kill bacteria like S. aureus and E. coli, as well as the fungus C. albicans, at lower concentrations than when used individually. uniprot.org This synergistic relationship suggests a cooperative mechanism of action and is maintained even under increased salt conditions. uniprot.org
| Peptide | Organism | Activity Metric/Observation |
|---|---|---|
| This compound | MDR A. baumannii | MIC: 8-16 μg/mL nih.gov |
| KR-20 | MDR A. baumannii | MIC: 16-64 μg/mL nih.gov |
| This compound | Entamoeba histolytica | Intermediate activity nih.gov |
| KR-20 | Entamoeba histolytica | Most effective nih.gov |
| This compound, KR-20, RK-31 | S. aureus, E. coli, C. albicans | Synergistic killing activity uniprot.org |
Elucidation of Specific Amino Acid Residues or Motifs Critical for Biological Activity
The biological activity of antimicrobial peptides is intrinsically linked to their amino acid sequence and resulting physicochemical properties, such as cationicity, hydrophobicity, and the ability to adopt an amphipathic structure. ubc.ca KS-30, corresponding to residues 8-37 of LL-37, retains the core α-helical region (residues 17-29 or 18-29) that is considered the minimal functional domain for the antimicrobial and anticancer activities of LL-37. imrpress.comimrpress.comigem.org
Key features contributing to the activity of KS-30 and related fragments include:
Cationic Nature : The presence of multiple lysine (B10760008) (K) and arginine (R) residues gives the peptide a net positive charge, which is crucial for the initial electrostatic interaction with negatively charged microbial membranes. ubc.ca
Amphipathic α-Helix : Upon interacting with a membrane, LL-37 and its fragments like KS-30 are induced to fold into an amphipathic α-helix. asm.org This structure places hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, facilitating membrane disruption. nih.gov The central and C-terminal regions of LL-37, which are largely preserved in KS-30, are essential for this helical structure and subsequent membrane permeabilization.
While specific residue-by-residue mutagenesis studies on KS-30 are not extensively detailed, the importance of the core helical domain (residues 17-32) is well-established for LL-37. This region, containing residues like Phenylalanine (F), Isoleucine (I), Leucine (B10760876) (L), Lysine (K), and Arginine (R), is fully present in KS-30 and is critical for its membrane-disrupting activities. imrpress.comimrpress.com
Implications of Peptide Truncation on Functional Properties
The truncation of the full-length LL-37 peptide to generate fragments like KS-30 has significant functional implications. This natural processing is a key step in dictating the ultimate activity and function of cathelicidin-derived peptides. nih.gov
Key implications include:
Enhanced or Altered Antimicrobial Potency : Truncation can lead to fragments with superior activity against specific microbes compared to the parent peptide. For example, some fragments show lower MIC values against certain bacteria and fungi. nih.govnih.govfrontiersin.org This is likely due to an improved balance of cationicity and hydrophobicity, or better penetration of the bacterial cell wall or biofilm matrix. mdpi.com
Modified Immunomodulatory Effects : Beyond direct killing, LL-37 fragments can have different abilities to induce cytokines and interact with host immune components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA). nih.govfrontiersin.org For example, the fragment KE-18 (residues 15-32) showed an improved ability to bind LTA compared to LL-37, which could reduce pro-inflammatory responses. frontiersin.org Truncation can therefore fine-tune the peptide's role in the innate immune response.
Changes in Biofilm Activity : The ability to prevent or disrupt biofilms can be altered by truncation. Some fragments, like LL7-31, have demonstrated strong antibiofilm activity with reduced toxicity to eukaryotic cells compared to LL-37. asm.org This suggests that specific domains are responsible for antibiofilm versus cytotoxic effects.
Reduced Production Cost and Potential for Therapeutics : Shorter peptides are generally less expensive to synthesize, making them more attractive as potential therapeutic leads. frontiersin.org Understanding the structure-activity relationships of truncated fragments like KS-30 allows for the rational design of smaller, potent, and more stable antimicrobial agents. mdpi.comacs.org
Future Research Directions and Academic Implications
Elucidating Novel Molecular Targets in Microbial Pathogens
A primary focus of future research is to precisely identify the molecular targets of Human KS-30 within microbial cells. Like its parent molecule LL-37, KS-30 is known to have broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. nih.govmdpi.comnih.gov The primary mechanism of action for many AMPs is the disruption of the microbial cell membrane. nih.govmdpi.com However, there is growing evidence that these peptides, including fragments of LL-37, can translocate across the cell membrane to interact with intracellular targets. nih.govnih.gov
It is hypothesized that after permeabilizing the fungal membrane, KS-30 and other LL-37 fragments may target intracellular molecules. mdpi.com For the broader family of cathelicidins, intracellular targets can include DNA and proteins involved in synthesis and cellular processes. asm.org For instance, the parent peptide LL-37 has been shown to interact with acyl carrier proteins, which are crucial for fatty acid synthesis. nih.gov Further investigation is needed to determine if KS-30 shares these or possesses unique intracellular targets. Identifying these specific interactions could reveal novel vulnerabilities in pathogenic microbes, leading to the development of highly targeted antimicrobial therapies.
Research has demonstrated the efficacy of KS-30 against various pathogens, highlighting its potential as a broad-spectrum antimicrobial.
| Pathogen | Activity of KS-30 | Citation |
| Acinetobacter baumannii (MDR) | Significant antimicrobial and antibiofilm activity. | nih.gov |
| Candida albicans | Potent antifungal activity, enhanced in low pH environments. | mdpi.com |
| Escherichia coli | Antibacterial activity, acts synergistically with other LL-37 fragments. | uniprot.org |
| Staphylococcus aureus | Antibacterial activity, acts synergistically with other LL-37 fragments. | uniprot.org |
Investigating Regulatory Mechanisms of KS-30 Production and Processing
The generation of KS-30 is a finely tuned process involving enzymatic cleavage of its precursor, the human cationic antimicrobial protein 18 (hCAP-18). nih.govucsd.edu This proprotein is first processed into the 37-amino-acid peptide LL-37. nih.gov In the skin, LL-37 is then further cleaved by serine proteases to produce smaller, often more potent, fragments, including KS-30. nih.govveteriankey.comnih.gov
The key enzymes identified in this processing cascade are kallikrein 5 (also known as stratum corneum tryptic enzyme, SCTE) and kallikrein 7 (stratum corneum chymotryptic enzyme, SCCE). nih.govresearchgate.net A combination of SCTE and SCCE is responsible for processing LL-37 into smaller peptides like KS-30. nih.gov The activity of these kallikreins is tightly regulated by several factors, including the local pH of the skin and the presence of endogenous inhibitors like the lympho-epithelial Kazal-type-related inhibitor (LEKTI). plos.orgresearchgate.netnih.gov An elevated pH can increase the activity of these proteases, leading to greater processing of cathelicidin (B612621). researchgate.netmednexus.org
Future research should focus on fully delineating this regulatory network. Understanding how factors like inflammation, injury, or infection influence the expression and activity of skin kallikreins will provide critical insights into the control of KS-30 production. nih.gov This knowledge could offer therapeutic strategies to modulate the levels of KS-30 and other AMPs at sites of infection or in skin diseases characterized by dysregulated protease activity, such as rosacea. koreamed.org
The Proteolytic Cascade Leading to this compound
| Precursor/Intermediate | Processing Enzyme(s) | Product(s) | Citation |
|---|---|---|---|
| hCAP-18 (Proprotein) | Proteinase 3 (in neutrophils) | LL-37 | nih.govaai.org |
Advancing the Understanding of Innate Immune System Contributions
This compound is an integral effector molecule of the innate immune system. nih.gov Its direct antimicrobial action provides a rapid first line of defense against invading pathogens on the skin. nih.gov Studies have shown that KS-30 can act synergistically with other cathelicidin fragments, such as KR-20 and RK-31, to kill bacteria more effectively, even in high-salt conditions where many other AMPs are less active. uniprot.org
Beyond its direct microbicidal effects, KS-30 contributes to the orchestration of the immune response. Cathelicidins are known to have immunomodulatory functions, including the ability to influence inflammation and recruit other immune cells. koreamed.orgfrontiersin.org While LL-37 is a potent inducer of cytokines and chemokines, its fragments, including KS-30, exhibit a different ability to stimulate cytokine release from keratinocytes. nih.govuniprot.org Specifically, KS-30 does not appear to stimulate the release of the chemokine CXCL8/IL-8 from keratinocytes. uniprot.org This differential activity suggests that the enzymatic processing of LL-37 is a key step in dictating the specific function of the resulting cathelicidin peptides. nih.gov
Further research is essential to understand the full spectrum of KS-30's immunomodulatory activities. Elucidating how it interacts with various immune cells, such as mast cells, T-cells, and dendritic cells, and its influence on inflammatory pathways will provide a more complete picture of its role in skin homeostasis and disease. frontiersin.orgtermedia.pl
Development of Peptide-Based Scaffolds for Novel Antimicrobial Discovery Programs
The unique properties of antimicrobial peptides make them attractive scaffolds for the development of new antibiotics. asm.orgnih.gov Their membrane-targeting mechanism of action is less prone to the development of microbial resistance compared to conventional antibiotics that target specific enzymes. mdpi.com However, natural peptides like LL-37 can have limitations, such as high manufacturing costs and potential toxicity at higher concentrations. mdpi.com
Shorter fragments like KS-30 offer a potential solution. They are less expensive to synthesize and may have an improved therapeutic window. mdpi.comresearchgate.net The structure of KS-30 and other LL-37 fragments can serve as a template for designing novel peptide-based drugs. biorxiv.org By making strategic modifications, such as incorporating non-canonical amino acids or altering the peptide backbone, it is possible to enhance stability, increase antimicrobial potency, and reduce toxicity to human cells. nih.govacs.org
Future programs could focus on using the KS-30 sequence as a foundational scaffold. By creating libraries of derivative peptides and screening them for enhanced activity against multidrug-resistant pathogens, researchers could identify new lead compounds for antimicrobial drug development. researchgate.netresearchgate.net This approach leverages the evolutionary blueprint of a human defense molecule to engineer the next generation of therapeutics to combat infectious diseases. asm.org
Q & A
Q. What structural characteristics distinguish Human KS-30 from its parent peptide LL-37, and how do these modifications influence its bioactivity?
this compound is a truncated derivative of LL-37, lacking seven N-terminal residues. This truncation enhances α-helical stability and antimicrobial potency by optimizing hydrophobicity and charge distribution . To validate structural changes, researchers employ circular dichroism (CD) spectroscopy to analyze secondary structure and molecular dynamics simulations to predict conformational flexibility. Comparative studies show KS-30 exhibits lower MIC values (8–16 µg/mL) against A. baumannii than LL-37 (16–32 µg/mL), attributed to improved membrane interaction .
Q. What experimental protocols are recommended for assessing KS-30’s antimicrobial efficacy in vitro?
Standardized assays include:
- Broth microdilution : To determine MICs against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and multidrug-resistant strains .
- Time-kill kinetics : To evaluate bactericidal activity over 24 hours.
- Biofilm assays : Quantify biofilm inhibition/disruption using crystal violet staining or confocal microscopy (e.g., KS-30 reduces A. baumannii biofilm biomass by 50% at 64 µg/mL) . Include controls like LL-37 and scrambled peptides to isolate sequence-specific effects .
Q. How can researchers ensure reproducibility in KS-30 studies?
- Detailed methodology : Specify peptide synthesis (solid-phase), purification (HPLC ≥95%), and storage conditions (lyophilized at -80°C).
- Standardized strains : Use ATCC reference strains and clinical isolates with documented resistance profiles.
- Ethical reporting : Adhere to antimicrobial peptide (AMP) reporting standards (e.g., MENS guidelines) .
Advanced Research Questions
Q. How do researchers reconcile conflicting data on KS-30’s cytotoxicity across cell lines?
Discrepancies arise from cell-type-specific sensitivity (e.g., erythrocyte vs. epithelial cells). Mitigation strategies:
- Hemolysis assays : Compare KS-30’s hemolytic activity (e.g., ≤10% at 64 µg/mL) to LL-37 (≥20% at same concentration) .
- Selectivity index (SI) : Calculate SI = HC50 (hemolysis)/MIC; KS-30 typically shows SI >4, indicating therapeutic potential .
- Mechanistic studies : Use fluorescence microscopy with propidium iodide to distinguish membrane permeabilization from apoptosis .
Q. What strategies optimize KS-30’s therapeutic index for clinical translation?
Advanced approaches include:
- Amino acid substitution : Replace hydrophobic residues (e.g., leucine) with isoleucine to reduce toxicity while retaining activity .
- Hybrid peptides : Fuse KS-30 with cell-penetrating peptides (CPPs) to enhance intracellular targeting (e.g., against Mycobacterium tuberculosis) .
- Nanocarrier delivery : Encapsulate KS-30 in liposomes to improve pharmacokinetics and reduce renal clearance .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of KS-30?
Key considerations:
- Model selection : Use murine infection models (e.g., skin abrasion for A. baumannii) with humanized dosing (accounting for peptide degradation) .
- Bioavailability assays : Measure KS-30 stability in serum (e.g., half-life <2 hours) and adjust formulations (e.g., PEGylation) .
- Data normalization : Report bacterial load reduction relative to baseline (CFU/mL) and include immunomodulatory endpoints (e.g., cytokine profiling) .
Methodological Challenges and Solutions
Q. What statistical frameworks are appropriate for analyzing KS-30’s dose-response data?
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. For heterogeneous datasets (e.g., variable MICs across strains), apply mixed-effects models or bootstrapping to estimate confidence intervals .
Q. How can researchers validate KS-30’s mechanism of action beyond membrane disruption?
Integrate multi-omics approaches:
- Transcriptomics : RNA-seq to identify bacterial stress-response pathways (e.g., SOS response).
- Metabolomics : LC-MS to detect changes in bacterial lipid profiles post-treatment .
- Atomic force microscopy (AFM) : Visualize real-time membrane pore formation .
Data Reporting and Reproducibility
Q. What metadata is critical for publishing KS-30 research?
Include:
- Peptide characterization : Mass spectrometry data, HPLC chromatograms, and CD spectra .
- Experimental conditions : Temperature, pH, cation concentration (e.g., Ca²⁺ modulates AMP activity) .
- Raw data accessibility : Deposit MIC, cytotoxicity, and biofilm data in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
